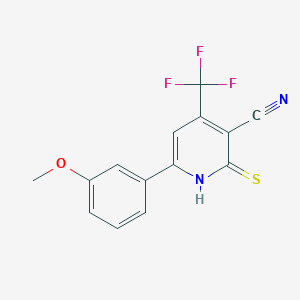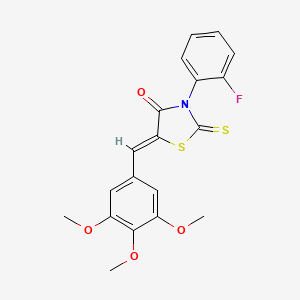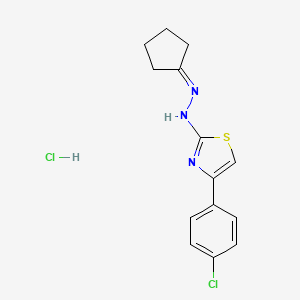
1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality 1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polarographic Studies and Reduction Processes
Research has examined the electrochemical behavior of related sulfoxide and sulfide compounds through polarographic studies. These studies have highlighted the irreversible reduction in aqueous ethanol, leading to the cleavage of C-S bonds and the formation of pyridine and thiol derivatives. Such insights are crucial for understanding the electron densities and reactivity of sulfur-containing compounds, providing a foundation for future applications in electrochemical sensors or synthesis methods (Johansson & Wendsjö, 1983).
Synthesis of Heterocyclic Compounds with Antibacterial Properties
Another avenue of research involved the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. This effort led to the creation of compounds with significant antibacterial activity, highlighting the potential of such molecules in developing new antibacterial drugs or treatments (Azab, Youssef, & El-Bordany, 2013).
Herbicidal Activity and Biophore Models
Research into the design and synthesis of novel ALS inhibitors has established biophore models for compounds including sulfonylurea and imidazolinone, among others. This research not only contributed to the development of effective herbicides but also provided valuable insights into structure-activity relationships that could guide the design of future agrochemicals (Ren et al., 2000).
Antiproliferative Agents for Cancer Treatment
The synthesis and evaluation of N,N-dimethylbenzenesulfonamide derivatives for their antiproliferative activity against cancer cell lines represent another significant area of research. This work has identified compounds with higher activity than standard treatments, offering promising leads for the development of new cancer therapies (Bashandy et al., 2014).
Development of Imaging Agents
The development of radiolabeled compounds for imaging purposes, such as [11C]L-159,884, a nonpeptide angiotensin II antagonist, showcases the potential of such molecules in medical diagnostics and therapeutic monitoring. These compounds offer a non-invasive method to study biological processes in real-time, contributing to the advancement of personalized medicine (Hamill et al., 1996).
Propiedades
IUPAC Name |
1,2-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCDVLNUXMWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)
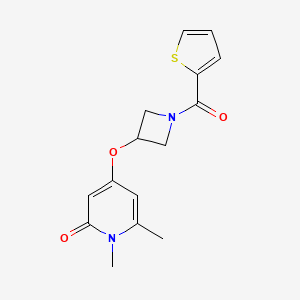

![2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2653785.png)
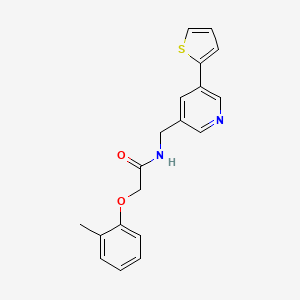
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)
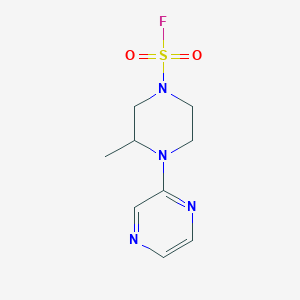
![2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2653793.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)
